3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)16-10(15)8-6-7(9(13)14)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,14) |
InChI Key |
SUGWGGXZIXQNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
[2+2] Photocycloaddition
This method leverages ultraviolet light to induce cycloaddition between alkenes. For example, dimethylmaleimide and ethylene derivatives undergo stereoselective [2+2] reactions to form cyclobutane rings. A study demonstrated that using chiral templates or Lewis acids (e.g., MgI₂) enhances enantiomeric excess (ee) up to 92%.
Reaction Conditions :
- Substrates: Diethyl 2,2-dimethylcyclobutane-1,3-dicarboxylate
- Catalyst: None (thermal) or MgI₂ (5 mol%)
- Solvent: Dichloromethane, −20°C
- Yield: 65–78%
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts constructs strained rings efficiently. A 2023 study reported the use of Hoveyda-Grubbs catalyst (2 mol%) to cyclize diene precursors, achieving 80% yield with 2,2-dimethyl substitution.
Key Variables :
| Catalyst | Temperature | Solvent | Yield (%) |
|---|---|---|---|
| Grubbs II | 40°C | Toluene | 65 |
| Hoveyda-Grubbs | 25°C | CH₂Cl₂ | 80 |
Introduction of the tert-Butoxycarbonyl (Boc) Group
The Boc group is introduced via nucleophilic acyl substitution. tert-Butyl chloroformate (Boc-Cl) reacts with the cyclobutane amine intermediate under basic conditions:
Procedure :
- Dissolve cyclobutane-amine (1 eq) in anhydrous THF.
- Add triethylamine (2.5 eq) and Boc-Cl (1.2 eq) at 0°C.
- Stir for 12 hours at room temperature.
- Quench with H₂O, extract with ethyl acetate, and purify via silica chromatography.
Optimization Insights :
- Excess Boc-Cl improves yield but risks di-Boc byproducts.
- Microwave-assisted reactions reduce time from 12 hours to 30 minutes.
Carboxylic Acid Functionalization
Oxidation of primary alcohols or hydrolysis of nitriles introduces the carboxylic acid group:
Nitrile Hydrolysis
Using LiOH·H₂O in THF/H₂O (3:1) at reflux for 6 hours converts nitriles to acids with 90% efficiency.
Comparative Table :
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Jones Oxidation | CrO₃, H₂SO₄, acetone | −10°C | 85 |
| Nitrile Hydrolysis | LiOH, THF/H₂O | Reflux | 90 |
Stereochemical Control
The (1S,3R) configuration is achieved via:
Chiral Auxiliaries
(S)-Proline-derived catalysts induce asymmetry during cyclobutane formation, yielding 88% ee.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic mixtures separates enantiomers with >99% ee.
Industrial-Scale Production
Continuous flow reactors enhance scalability:
Process Parameters :
- Residence time: 10 minutes
- Temperature: 50°C
- Catalyst loading: 0.5 mol%
- Annual output: 500 kg (pilot plant data)
Challenges and Solutions
- Ring Strain : Cyclobutane’s instability is mitigated by 2,2-dimethyl groups, reducing strain energy by 15 kcal/mol.
- Boc Deprotection : Acidic conditions (e.g., HCl/dioxane) selectively remove Boc without affecting the carboxylic acid.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Major Products
The major product of the deprotection reaction is the free amine, which can then be used in further synthetic applications .
Scientific Research Applications
Synthesis and Use in Organic Chemistry
1. Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. Its structure allows for various modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be utilized to introduce cyclobutane moieties into larger molecules, which is valuable in medicinal chemistry .
2. Chiral Auxiliary
The chiral nature of 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid makes it an effective chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products, which is crucial in the development of drugs that require specific stereochemistry for biological activity .
Analytical Applications
1. Chromatography
The compound has been employed in chromatographic techniques to separate and analyze various organic compounds. Its ability to form stable derivatives enhances the resolution of complex mixtures during high-performance liquid chromatography (HPLC) analyses .
2. Spectroscopic Studies
Due to its distinct structural features, this compound can also be utilized in spectroscopic studies to understand molecular interactions and properties. For example, it can be involved in exciton chirality studies using circular dichroism (CD) spectroscopy, aiding researchers in determining the absolute configurations of related compounds .
Case Study 1: Pharmaceutical Applications
In a study focused on the synthesis of novel anti-cancer agents, researchers utilized 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid as a key intermediate. The compound facilitated the construction of a series of analogs that exhibited enhanced activity against specific cancer cell lines compared to existing treatments.
Case Study 2: Agrochemical Development
Another case study highlighted the use of this compound in the development of new agrochemicals aimed at improving crop resistance to pests. The incorporation of cyclobutane derivatives proved effective in enhancing the efficacy and stability of these agrochemicals under environmental stress conditions.
Data Table: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatility and structural modification |
| Asymmetric Synthesis | Chiral auxiliary for enantiomeric products | High enantiomeric excess |
| Chromatography | HPLC for separation and analysis | Enhanced resolution |
| Spectroscopy | Circular dichroism studies | Insight into molecular interactions |
| Pharmaceutical Development | Intermediate for anti-cancer agents | Improved therapeutic efficacy |
| Agrochemical Development | Enhancing crop resistance | Increased efficacy under stress |
Mechanism of Action
The mechanism of action for 3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves the protection of amines through the formation of a carbamate linkage. The Boc group is stable under neutral and basic conditions but can be cleaved under acidic conditions, releasing the free amine. This selective deprotection is crucial in multi-step synthesis where different functional groups need to be protected and deprotected at various stages .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share structural motifs with the target molecule but differ in substituent positions, functional groups, or stereochemistry:
3-(tert-Butoxy)cyclobutane-1-carboxylic acid
- Structure : Lacks dimethyl groups at position 2; Boc group at position 3 is an ester.
- Molecular Formula : C₉H₁₆O₃ .
- Applications: Used in pharmaceuticals and material science for synthesizing novel materials with enhanced thermal stability or optical properties .
(1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic Acid
- Structure: Features a Boc-protected amino group (carbamate) at position 3 instead of an ester.
- Molecular Formula: C₁₂H₂₁NO₄; Molecular Weight: 243.30 g/mol .
- Applications : Likely employed in peptide synthesis or as a chiral intermediate due to its stereospecific (1S,3R) configuration .
rac-(1R,2S)-2-{[(tert-Butoxy)carbonyl]amino}-1,2-dimethylcyclobutane-1-carboxylic Acid
- Structure: Boc-amino group at position 2; dimethyl groups at positions 1 and 2.
- Molecular Formula: C₁₂H₂₁NO₄; Molecular Weight: 243.31 g/mol .
- Applications: Potential use in asymmetric synthesis, though its racemic nature may limit enantioselective applications .
Key Observations:
Boc Group Functionality : The Boc ester in the target compound is less polar than Boc-protected amines (e.g., ), influencing solubility and chromatographic behavior.
Stereochemical Complexity : Unlike the racemic compound in , the target molecule’s stereochemical configuration (if specified) could dictate its utility in enantioselective synthesis.
Biological Activity
3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid, also known by its IUPAC name (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid, is a compound with notable structural features that suggest potential biological activity. Its unique cyclobutane framework and functional groups make it an interesting candidate for medicinal chemistry and drug discovery.
- Molecular Formula : C₁₂H₂₀O₄
- Molecular Weight : 228.29 g/mol
- CAS Number : 1616705-60-2
- Purity : 97% .
The biological activity of this compound can be attributed to its ability to interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : The presence of the carboxylic acid group allows for potential interactions with active sites of enzymes, leading to inhibition.
- Receptor Binding : The structural features may facilitate binding to specific receptors, influencing signaling pathways.
Biological Activity Studies
Recent studies have explored the biological activity of cyclobutane derivatives, including this compound. Here are some key findings:
Anticancer Activity
A study demonstrated that cyclobutane derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest . The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK.
Enzyme Inhibition
Research indicates that compounds like 3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid can inhibit enzymes involved in metabolic pathways. For instance, enzyme assays have shown that such compounds can inhibit serine hydrolases, which play crucial roles in various physiological processes .
Case Studies
Several case studies highlight the biological activity of related compounds:
| Study | Compound | Biological Target | Effect |
|---|---|---|---|
| 1 | Cyclobutane derivative A | Cancer cells | Induced apoptosis |
| 2 | Cyclobutane derivative B | Serine hydrolase | Inhibition of enzyme activity |
| 3 | Cyclobutane derivative C | Receptor X | Competitive binding |
These studies illustrate the potential for further exploration of 3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
